molecular formula C12H15BrN2O3 B13028564 Tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate

Tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate

Cat. No.: B13028564
M. Wt: 315.16 g/mol
InChI Key: JICYNRKZYOJWCF-UHFFFAOYSA-N
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Description

Tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H16BrN2O3 It is a derivative of pyridine, featuring a bromine atom at the 6th position and an acetyl group at the 4th position The tert-butyl carbamate group is attached to the nitrogen atom of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate typically involves multiple steps. One common method starts with the bromination of 4-acetylpyridine to introduce the bromine atom at the 6th position. This is followed by the protection of the nitrogen atom using tert-butyl carbamate. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or ketones.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted pyridine derivatives.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of acids or ketones.

Scientific Research Applications

Tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and acetyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl(2-bromopyridin-4-yl)carbamate
  • Tert-butyl(3-bromopyridin-4-yl)carbamate
  • Tert-butyl(6-bromopyridin-2-yl)methylcarbamate

Uniqueness

Tert-butyl(4-acetyl-6-bromopyridin-3-yl)carbamate is unique due to the presence of both the acetyl and bromine groups on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C12H15BrN2O3

Molecular Weight

315.16 g/mol

IUPAC Name

tert-butyl N-(4-acetyl-6-bromopyridin-3-yl)carbamate

InChI

InChI=1S/C12H15BrN2O3/c1-7(16)8-5-10(13)14-6-9(8)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,17)

InChI Key

JICYNRKZYOJWCF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1NC(=O)OC(C)(C)C)Br

Origin of Product

United States

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